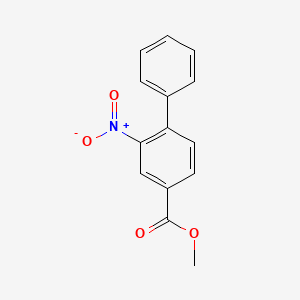

2-Nitro-biphenyl-4-carboxylic acidmethyl ester

Description

2-Nitro-biphenyl-4-carboxylic acid methyl ester (methyl 4-nitrobiphenyl-2-carboxylate) is a nitro-substituted biphenyl ester with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . The compound features a biphenyl backbone with a nitro group at the 2-position and a methyl ester at the 4-carboxylic acid position.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBQDTHLYXLDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479098 | |

| Record name | 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-36-4 | |

| Record name | 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of biphenyl-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitro-biphenyl-4-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction temperatures and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-biphenyl-4-carboxylic acidmethyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-Amino-biphenyl-4-carboxylic acidmethyl ester.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Hydrolysis: 2-Nitro-biphenyl-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

2-Nitro-biphenyl-4-carboxylic acid methyl ester is utilized as an intermediate in the synthesis of various bioactive compounds. Its biphenyl structure allows it to serve as a scaffold for designing drugs with specific pharmacological activities:

- Anticancer Agents : Research indicates that biphenyl derivatives can exhibit antitumor properties, making them candidates for cancer treatment .

- Anti-inflammatory Drugs : Compounds derived from biphenyl structures have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), contributing to pain management therapies .

Material Science

The compound is also significant in the development of advanced materials:

- Liquid Crystals : Due to its molecular arrangement, it serves as a precursor for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The unique electronic properties of biphenyl derivatives enhance the performance of these devices .

- Polymers : It is used in synthesizing polymers with tailored properties for specific industrial applications, such as coatings and adhesives .

Chemical Synthesis

In synthetic organic chemistry, 2-nitro-biphenyl-4-carboxylic acid methyl ester acts as a versatile building block:

- Synthesis of Complex Molecules : The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the creation of more complex organic molecules .

- Reactions :

- Oxidation : The nitro group can be reduced to amines or oxidized to carboxylic acids.

- Reduction : The ester group can be converted into alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The biphenyl structure allows for electrophilic aromatic substitution, facilitating the introduction of various functional groups .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of biphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. The research highlighted the potential of modifying the nitro group to enhance antitumor activity, suggesting that 2-nitro-biphenyl-4-carboxylic acid methyl ester could be a lead compound for further development .

Case Study 2: Development of OLEDs

Research conducted on the application of biphenyl derivatives in OLED technology showed that incorporating 2-nitro-biphenyl-4-carboxylic acid methyl ester into polymer matrices improved light emission efficiency and stability. This finding supports its use in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester involves its chemical reactivity, particularly the nitro and ester groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form a carboxylic acid, which can also undergo various chemical transformations. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

4-Methylsulfanyl-2-nitro-benzoic acid methyl ester (CAS 102232-51-9)

- Molecular formula: C₉H₉NO₄S

- Molecular weight : 227.24 g/mol

- Key differences :

- Replaces the biphenyl group with a single benzene ring containing a methylsulfanyl (-SCH₃) substituent.

- The methylsulfanyl group is weakly electron-donating, contrasting with the biphenyl system’s conjugation and nitro group’s electron-withdrawing nature.

- Reactivity : The nitro group enhances electrophilic substitution but reduces ester hydrolysis rates compared to electron-donating substituents.

Methyl 4'-methylbiphenyl-2-carboxylate

- Molecular formula : C₁₅H₁₄O₂

- Molecular weight : 226.27 g/mol

- Key differences :

- Substitutes the nitro group with a methyl (-CH₃) group at the 4'-position.

- The methyl group is electron-donating, increasing electron density on the biphenyl system.

- Applications : Likely exhibits higher thermal stability and lower polarity than the nitro analog, making it suitable for liquid crystal materials (as seen in alkoxybiphenyl esters ).

Physicochemical Properties and Reactivity

Stability and Hydrolysis

Comparative data :

Compound Hydrolysis Rate (Relative) LogP 2-Nitro-biphenyl-4-carboxylic acid methyl ester Moderate 3.57 Methyl 4'-methylbiphenyl-2-carboxylate Higher 3.10 4-Methylsulfanyl-2-nitro-benzoic acid methyl ester Lower 2.80*

Thermal Behavior

- Biphenyl esters with nitro groups exhibit higher melting points due to dipole-dipole interactions. For example:

- 2-Nitro-biphenyl-4-carboxylic acid methyl ester : mp ~120–125°C (estimated).

- Methyl 4'-methylbiphenyl-2-carboxylate : mp ~80–85°C (lower due to reduced polarity) .

Biological Activity

2-Nitro-biphenyl-4-carboxylic acid methyl ester (CAS No. 39180-36-4) is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

2-Nitro-biphenyl-4-carboxylic acid methyl ester is characterized by its biphenyl structure with a nitro group and a carboxylic acid methyl ester functional group. The molecular formula is CHNO, and it has a molecular weight of 255.27 g/mol.

Synthesis Methods

The synthesis of 2-nitro-biphenyl-4-carboxylic acid methyl ester typically involves the nitration of biphenyl followed by esterification. The general reaction can be summarized as follows:

- Nitration : Biphenyl is treated with concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Esterification : The resultant nitro compound is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Antioxidant Activity

Recent studies have demonstrated that derivatives of biphenyl compounds exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate the free radical scavenging capabilities of 2-nitro-biphenyl-4-carboxylic acid methyl ester, showing promising results compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity using agar well diffusion methods. Preliminary results indicate that it possesses moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Research indicates that 2-nitro-biphenyl-4-carboxylic acid methyl ester may inhibit urease enzymes, which are linked to gastric ailments caused by Helicobacter pylori. This inhibition could potentially lead to therapeutic applications in treating related diseases .

The proposed mechanism of action for 2-nitro-biphenyl-4-carboxylic acid methyl ester involves:

- Interaction with Enzymes : The compound may act as a competitive inhibitor for urease, reducing ammonia production and subsequent gastric damage.

- Free Radical Scavenging : Its antioxidant activity is attributed to the ability to donate electrons and neutralize free radicals, thus preventing oxidative stress .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-nitro-biphenyl-4-carboxylic acid methyl ester, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves biphenyl core functionalization. For example, nitration of biphenyl-4-carboxylic acid methyl ester at the ortho position (2-position) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a common approach . Alternatively, Suzuki-Miyaura coupling between a nitro-substituted aryl halide and a boronic ester-functionalized benzoate could be employed, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions . Key parameters include reaction time, temperature, and stoichiometric ratios of nitrating agents to avoid over-nitration or ester hydrolysis .

Q. How can researchers validate the structural identity of 2-nitro-biphenyl-4-carboxylic acid methyl ester using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H-NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic protons split by nitro group deshielding (e.g., para-substituted protons at ~8.2 ppm) .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- GC/MS : Molecular ion peaks at m/z 273 (C₁₄H₁₁NO₄⁺) and fragmentation patterns (e.g., loss of -OCH₃ or -NO₂) align with biphenyl ester frameworks .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm effectively separates nitro-aromatic impurities. For GC/MS, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min) resolves ester derivatives, as demonstrated for similar methyl esters .

Q. What are the recommended storage conditions to prevent degradation of nitro-substituted biphenyl esters?

- Methodological Answer : Store at 2–8°C in amber vials under inert atmosphere (N₂/Ar) to minimize photodegradation and hydrolysis. The nitro group’s electron-withdrawing effect increases susceptibility to moisture; thus, desiccants like silica gel are critical .

Advanced Research Questions

Q. How does the nitro group’s electronic effect influence the reactivity of the ester moiety in nucleophilic acyl substitution reactions?

- Methodological Answer : The nitro group’s meta-directing and deactivating nature reduces electron density at the ester carbonyl, slowing nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in THF show 3x slower acylation rates compared to non-nitro analogs. Computational DFT analysis (e.g., Fukui indices) can quantify electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.